Magl-IN-16

MAGL inhibition Enzyme potency Reversible inhibitor

Select Magl-IN-16 for its uniquely differentiated pharmacological profile: a reversible MAGL inhibitor (IC50 10.3 nM) with exceptional 92.7% oral bioavailability, ensuring robust brain 2-AG elevation and rapid antidepressant efficacy in chronic stress models without addictive liability. Unlike irreversible inhibitors, its reversible binding avoids functional CB1 antagonism and tolerance, providing a cleaner tool for chronic CNS studies. Ideal for dissecting central vs. peripheral MAGL roles and endocannabinoid synaptic signaling.

Molecular Formula C25H21ClN4O2
Molecular Weight 444.9 g/mol
Cat. No. B12367308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagl-IN-16
Molecular FormulaC25H21ClN4O2
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)C=CC(=O)N5
InChIInChI=1S/C25H21ClN4O2/c26-21-7-3-17(4-8-21)20-5-9-23(27-16-20)29-11-13-30(14-12-29)25(32)19-2-1-18-6-10-24(31)28-22(18)15-19/h1-10,15-16H,11-14H2,(H,28,31)
InChIKeyPYHXAEHINZRSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magl-IN-16: A Reversible, Orally Active MAGL Inhibitor with Quantified In Vivo 2-AG Elevation and CNS Antidepressant Efficacy


Magl-IN-16 (compound 27) is a member of the (piperazine-1-carbonyl) quinolin-2(1H)-one class, identified as a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. In vitro, it inhibits MAGL with an IC50 of 10.3 nM. Its key differentiator lies in its robust in vivo pharmacology: it exhibits high oral bioavailability (F = 92.7%) and reliably elevates 2-AG levels in the brain. This central activity translates to a rapid antidepressant effect in a mouse model of chronic restraint stress (CRS), without the addictive liability observed with some other mechanisms [1]. Unlike first-generation, irreversible MAGL inhibitors, Magl-IN-16's reversible binding profile represents a critical advancement for therapeutic applications requiring sustained target engagement without permanent enzyme inactivation.

Magl-IN-16: Why Not All MAGL Inhibitors Are Interchangeable for CNS-Focused Research


Simply selecting a compound with a low MAGL IC50 value is insufficient for CNS-targeted research. The pharmacological and safety profile of MAGL inhibitors is critically dependent on three factors: (1) mechanism of inhibition (reversible vs. irreversible), (2) brain penetrance and target engagement, and (3) selectivity against other endocannabinoid system enzymes, particularly fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). For instance, irreversible inhibitors like JZL184 can cause functional CB1 receptor antagonism and tolerance with chronic dosing [1], while some highly potent compounds may lack oral bioavailability or cause CNS-mediated side effects. Magl-IN-16's specific combination of potent, reversible MAGL inhibition, high oral bioavailability, and demonstrated in vivo efficacy in a CNS depression model defines a unique profile that cannot be assumed from other compounds in the same target class [2]. The following evidence quantifies these critical differentiators.

Magl-IN-16 Quantified Differentiation: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Potency vs. Key Reversible MAGL Inhibitor MAGLi 432

Magl-IN-16 demonstrates comparable potency to the well-characterized reversible MAGL inhibitor MAGLi 432, providing an alternative chemical scaffold for the same application. In independent enzymatic assays, Magl-IN-16 inhibits human MAGL with an IC50 of 10.3 nM [1]. In comparison, MAGLi 432 inhibits human MAGL with an IC50 of 4.2 nM . While MAGLi 432 is slightly more potent, Magl-IN-16 offers a different chemotype (piperazine-1-carbonyl quinolin-2(1H)-one), which may be advantageous for exploring distinct structure-activity relationships (SAR) or overcoming intellectual property constraints.

MAGL inhibition Enzyme potency Reversible inhibitor

Mechanism of Action: Reversible vs. Irreversible Inhibition

Magl-IN-16 is a reversible MAGL inhibitor [1], a key differentiator from the widely used research tool JZL184, which is an irreversible inhibitor . Reversible inhibition is generally preferred for therapeutic applications to avoid the potential for sustained target suppression and functional tolerance that can occur with irreversible inhibitors upon chronic dosing. For example, chronic administration of the irreversible inhibitor JZL184 has been shown to lead to functional antagonism of CB1 receptors and tolerance to its analgesic effects [2].

MAGL inhibition Reversible binding Irreversible inhibition Chronic dosing

Oral Bioavailability: A Differentiator for In Vivo CNS Studies

Magl-IN-16 possesses high oral bioavailability (F = 92.7%) [1], a critical property for enabling convenient, non-invasive dosing in chronic in vivo models of CNS disorders. This contrasts with many early-generation MAGL inhibitors that suffered from poor oral absorption or extensive first-pass metabolism, limiting their utility in long-term behavioral studies. For example, the irreversible inhibitor JZL184, while brain-penetrant, is typically administered via intraperitoneal (IP) injection [2], which introduces handling stress that can confound behavioral readouts in models of anxiety and depression.

Oral bioavailability Pharmacokinetics CNS penetration In vivo efficacy

Demonstrated In Vivo 2-AG Elevation and CNS Antidepressant Efficacy

Magl-IN-16 is not merely a potent in vitro inhibitor; its utility is validated by robust in vivo pharmacodynamic (PD) and behavioral data. In a mouse model of depression induced by chronic restraint stress (CRS), oral administration of Magl-IN-16 produced a rapid antidepressant effect [1]. Critically, the compound also elevated brain 2-AG levels in vivo [1], confirming central target engagement. Furthermore, Magl-IN-16 did not exhibit signs of addictive properties in the conditioned place preference (CPP) assay, a key safety differentiator from some other CNS-active compounds [1]. This contrasts with the peripherally restricted MAGL inhibitor LEI-515, which increases 2-AG in peripheral organs but not the brain, making it unsuitable for CNS disorders [2].

2-AG elevation Antidepressant Chronic restraint stress In vivo pharmacology

Selectivity Profile Against Other Serine Hydrolases

Magl-IN-16 is reported to be a selective MAGL inhibitor [1], although quantitative selectivity data against FAAH and ABHD6 are not explicitly provided in the primary literature. In contrast, the irreversible inhibitor JZL184 exhibits >300-fold selectivity for MAGL over FAAH (MAGL IC50 = 8 nM vs. FAAH IC50 = 4 µM) . The covalent inhibitor PF-06795071 shows a similar selectivity window (MAGL IC50 = 3 nM vs. FAAH IC50 = 3.1 µM) . Based on its class and mechanism, Magl-IN-16 is expected to possess a comparable or better selectivity profile, but direct head-to-head data are required for confirmation.

MAGL selectivity FAAH ABHD6 Serine hydrolase

Magl-IN-16: High-Value Research Applications Based on Quantified Evidence


CNS Drug Discovery for Stress-Related Mood Disorders

Magl-IN-16 is a premier tool compound for investigating the role of the endocannabinoid system in depression and anxiety. Its high oral bioavailability (92.7%) [1] and validated antidepressant efficacy in the chronic restraint stress model [1] make it ideal for chronic oral dosing studies in rodents. The compound's reversible mechanism [1] and lack of addictive liability in CPP [1] provide a cleaner pharmacological profile for dissecting the therapeutic potential of MAGL inhibition in neuropsychiatric disorders.

Comparative Pharmacology of Reversible vs. Irreversible MAGL Inhibitors

Magl-IN-16 serves as a critical comparator in studies designed to elucidate the differential effects of reversible versus irreversible MAGL inhibition. Its reversible binding [1] directly contrasts with tools like JZL184 . Using both compounds in parallel allows researchers to distinguish between acute, reversible target engagement and the long-term adaptations that occur with chronic, irreversible enzyme inactivation, such as CB1 receptor desensitization and tolerance [2].

Mechanistic Studies of Endocannabinoid-Dependent Synaptic Plasticity

Given its ability to elevate brain 2-AG levels [1], Magl-IN-16 is well-suited for ex vivo and in vivo electrophysiology studies examining 2-AG's role in retrograde synaptic signaling, such as depolarization-induced suppression of inhibition (DSI) and excitation (DSE). Its oral bioavailability [1] permits systemic administration before tissue harvest, enabling researchers to correlate behavioral outcomes with changes in synaptic function in brain slices from treated animals.

Differentiating Central vs. Peripheral MAGL Pharmacology

Magl-IN-16 is a valuable tool for studies requiring central MAGL inhibition. Its demonstrated brain 2-AG elevation [1] and CNS antidepressant effects [1] can be directly compared to peripherally restricted inhibitors like LEI-515 [3]. This allows for the dissection of central versus peripheral contributions of MAGL to physiology and disease, a critical distinction for developing safe and effective therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magl-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.